molecular formula C25H25FN2O6 B2863322 1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-57-6

1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2863322
CAS RN: 874397-57-6
M. Wt: 468.481
InChI Key: HJKZDUQCQAOFCQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H25FN2O6 and its molecular weight is 468.481. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Materials and Organic Electronics

Compounds containing morpholine and complex heterocyclic structures have been explored for their photoluminescent properties and potential applications in organic electronics. For instance, research on novel red-emissive fluorophores with aromatic amine donors and naphthalimide acceptors has revealed insights into molecular structures' influence on photophysical characteristics, suggesting applications in organic light-emitting diodes (OLEDs) (Luo et al., 2015). Similarly, conjugated polymers incorporating diketopyrrolopyrrole (DPP) and phenylene units have shown promising photoluminescent properties and stability, indicating potential for electronic applications (Beyerlein & Tieke, 2000).

Chemical Synthesis and Molecular Interactions

The synthesis and structural analysis of compounds featuring morpholine and other heterocyclic components offer valuable insights into molecular interactions, crystal structures, and potential applications in designing new molecules with desired properties. For example, the synthesis and analysis of compounds like 5-trifluoromethoxy-1H-indole-2,3-dione derivatives have provided detailed information on molecular interactions, hydrogen bonding, and crystal structures (Kaynak, Özbey, & Karalı, 2013).

Sensing and Photophysical Properties

The design and synthesis of molecules with specific structural features, including morpholine derivatives, have also been directed towards sensing applications and studying photophysical properties. Research in this area includes the development of pH-sensitive materials and fluorescent sensors based on heteroatom-containing luminogens, demonstrating tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics (Yang et al., 2013).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-7-fluoro-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O6/c1-31-19-5-3-4-16(23(19)32-2)21-20-22(29)17-14-15(26)6-7-18(17)34-24(20)25(30)28(21)9-8-27-10-12-33-13-11-27/h3-7,14,21H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKZDUQCQAOFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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